![molecular formula C21H15NO3 B3055395 N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 64468-27-5](/img/structure/B3055395.png)

N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide

Vue d'ensemble

Description

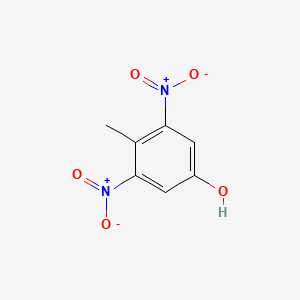

“N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a derivative of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid . It has been studied for its in vitro proliferation inhibitory activities against the A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines .

Molecular Structure Analysis

The molecular formula of “N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide” is C21H15NO3 . The average mass is 329.349 Da and the monoisotopic mass is 329.105194 Da .Applications De Recherche Scientifique

Antiproliferative Potential

This compound has been synthesized and evaluated for its antiproliferative potential against human non-small cell lung cancer (NSCLC) cell lines . Among the synthesized derivatives, compound 5e exhibited the strongest antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ROS) level .

Fluorescence Properties

The compound has been studied for its fluorescence properties . Compound 6g, with very low cytotoxicity, demonstrated excellent fluorescence properties, which could be used as an effective fluorescence probe for biological imaging .

Sodium Ion Chemosensor

The compound has been synthesized and evaluated as a sodium ion chemosensor . The chemosensor test against representative metal ions was monitored by fluorescence spectrophotometry .

Photochromic Systems

The compound represents an important architectural platform for photochromic systems . The practical utility of such chromophores is largely dependent upon the kinetics of coloration and decoloration .

Ophthalmic Lens Production

The family of 3,3-diphenyl-3H-naphtho[2,1-b]pyrans, which includes this compound, has attracted great interest in the field of ophthalmic lens production .

Mechanochromic Mechanophores

The compound has been used to design a series of mechanochromic mechanophores that exhibit highly tunable color and fading kinetics after mechanochemical activation .

Transient Absorption Spectroscopy

The photophysical and photochemical behavior of the compound has been investigated by transient absorption spectroscopy in the femto/picosecond and nano/microsecond time domains .

Multimodal Sensing

The modularity of the naphthopyran platform, which includes this compound, has been leveraged to create materials with desirable multicolor mechanochromic and complex stimuli-responsive behavior, expanding the scope and accessibility of force-responsive materials for applications such as multimodal sensing .

Mécanisme D'action

Target of Action

N-Benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-oxo-N-(phenylmethyl)-, has been found to exhibit antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines, including A549 and NCI-H460 . The primary targets of this compound are these cancer cells, where it induces apoptosis, arrests the cell cycle, and elevates intracellular reactive oxygen species (ROS) levels .

Mode of Action

The compound interacts with its targets by inducing a dose- and time-dependent proliferation inhibition of A549 and NCI-H460 cells This suggests that the compound may be a potent antitumor agent

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation, apoptosis, and the cell cycle . By inducing apoptosis and arresting the cell cycle, the compound inhibits the proliferation of cancer cells. Additionally, the compound elevates the level of intracellular ROS, which can lead to oxidative stress and further promote apoptosis .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation, which is achieved through the induction of apoptosis, cell cycle arrest, and elevation of intracellular ROS levels . These effects suggest that the compound may have potential as an antitumor agent.

Orientations Futures

The compound has demonstrated potential as an antitumor agent , suggesting that future research could focus on further exploring its therapeutic applications. Additionally, one of the compounds in the same series demonstrated excellent fluorescence properties, suggesting potential use as an effective fluorescence probe for biological imaging .

Propriétés

IUPAC Name |

N-benzyl-3-oxobenzo[f]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-20(22-13-14-6-2-1-3-7-14)18-12-17-16-9-5-4-8-15(16)10-11-19(17)25-21(18)24/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDDCEIKPJDXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358396 | |

| Record name | F0341-0290 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide | |

CAS RN |

64468-27-5 | |

| Record name | F0341-0290 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

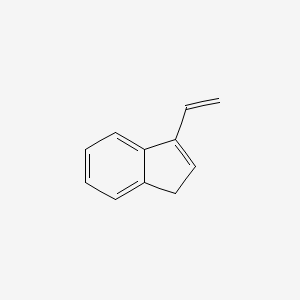

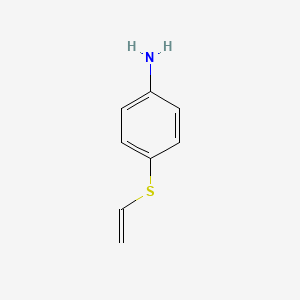

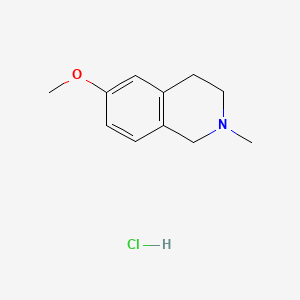

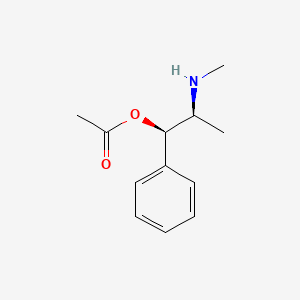

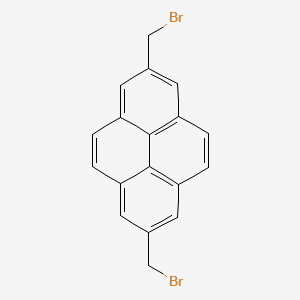

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

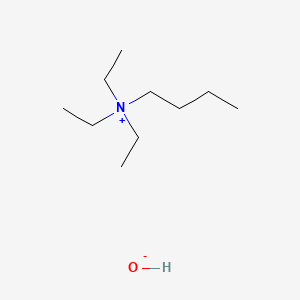

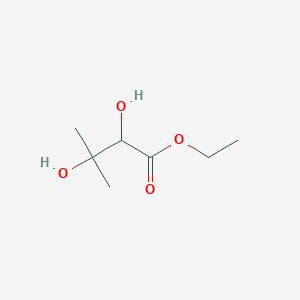

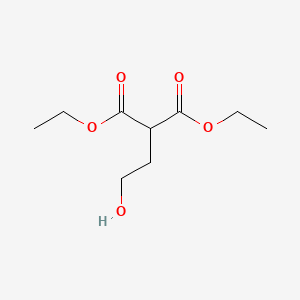

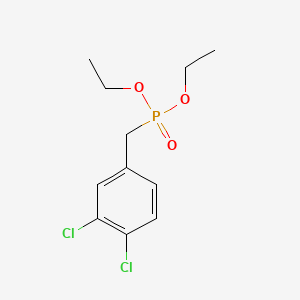

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.